molecular formula C12H16N2O4S B10978122 1-[(2-Nitrophenyl)sulfonyl]azepane

1-[(2-Nitrophenyl)sulfonyl]azepane

Cat. No.: B10978122
M. Wt: 284.33 g/mol
InChI Key: VLURVSWVLIJWKD-UHFFFAOYSA-N
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Description

N-(2-Nitrobenzenesulfonyl)azepane , is a chemical compound with the following structure:

Structure: C9H12N2O4S\text{Structure: } \text{C}_9\text{H}_{12}\text{N}_2\text{O}_4\text{S} Structure: C9​H12​N2​O4​S

This compound belongs to the class of azepanes, which are seven-membered heterocycles containing a nitrogen atom. The presence of the nitrobenzenesulfonyl group imparts unique properties to this compound.

Preparation Methods

1-[(2-Nitrophenyl)sulfonyl]azepane can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-nitrobenzenesulfonyl chloride with azepane (or its derivatives) in the presence of a base. The reaction proceeds as follows:

    Formation of Arenium Ion (Slow Step):

    Proton Transfer (Fast Step):

Chemical Reactions Analysis

1-[(2-Nitrophenyl)sulfonyl]azepane undergoes electrophilic aromatic substitution reactions due to the maintenance of aromaticity. Common reactions include halogenation (e.g., bromination), nitration, and sulfonation. Reagents such as bromine, nitric acid, and sulfuric acid are used. The major products formed are derivatives of this compound with substituted groups.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of other organic compounds.

    Biology: In studies related to enzyme inhibition or protein modification.

    Medicine: Investigated for potential pharmacological activities.

    Industry: Used in the preparation of specialty chemicals.

Mechanism of Action

The exact mechanism by which 1-[(2-Nitrophenyl)sulfonyl]azepane exerts its effects depends on its specific application. It may interact with specific molecular targets, affecting cellular processes or enzymatic activity.

Comparison with Similar Compounds

1-[(2-Nitrophenyl)sulfonyl]azepane is unique due to its specific substitution pattern and the presence of the nitrobenzenesulfonyl group. Similar compounds include other azepanes and sulfonamide derivatives.

Remember that this compound’s properties and applications may vary based on specific contexts and research areas.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfonylazepane

InChI

InChI=1S/C12H16N2O4S/c15-14(16)11-7-3-4-8-12(11)19(17,18)13-9-5-1-2-6-10-13/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

VLURVSWVLIJWKD-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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